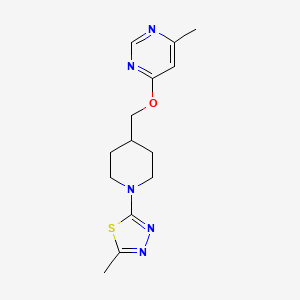
2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole is a complex organic compound with potential applications in various scientific fields. The structure of this compound features a thiadiazole ring, a piperidinyl moiety, and a pyrimidinyl substituent, suggesting unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring.
Introduction of the methyl group at the second position.
Coupling of the piperidinyl and pyrimidinyl substituents.
Specific reaction conditions include:
Step 1: Cyclization reaction under acidic or basic conditions to form the 1,3,4-thiadiazole ring.
Step 2: Methylation using agents such as methyl iodide or dimethyl sulfate.
Step 3: Coupling reactions, possibly using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Scaling up this synthesis for industrial production requires optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as flow chemistry and process optimization may be employed.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxide derivatives.
Reduction: Reduction can occur at the pyrimidinyl or thiadiazole rings.
Substitution: The piperidinyl moiety may undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation products such as N-oxides.
Reduction products including reduced pyrimidinyl and thiadiazole derivatives.
Substitution products where piperidinyl hydrogen atoms are replaced by other groups.
科学的研究の応用
2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole has a variety of applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Potentially acts as a bioactive molecule, interacting with enzymes or receptors.
Medicine: Investigated for therapeutic properties, possibly as an antiviral, antibacterial, or anticancer agent.
Industry: Employed in the development of new materials or as a chemical intermediate in manufacturing processes.
作用機序
The exact mechanism of action depends on the specific application, but general pathways might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways such as signal transduction or metabolic routes.
類似化合物との比較
2-Methyl-1,3,4-thiadiazole: Lacks the piperidinyl and pyrimidinyl substituents.
5-(4-(Methoxymethyl)piperidin-1-yl)-1,3,4-thiadiazole: Has a different substituent on the pyrimidinyl ring.
Uniqueness:
Unique combination of thiadiazole, piperidinyl, and pyrimidinyl groups.
Distinct reactivity patterns and potential biological activities.
The unique structural features of 2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole make it a fascinating compound for continued research and development across multiple disciplines.
生物活性
The compound 2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H19N5OS with a molecular weight of 341.4 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities, and a pyrimidine derivative that may enhance its pharmacological properties.
Antimicrobial Activity
- Mechanism of Action : The thiadiazole moiety is known to exhibit antimicrobial properties through various mechanisms such as inhibiting bacterial cell wall synthesis and disrupting nucleic acid metabolism. Studies have shown that derivatives of thiadiazole can be effective against both Gram-positive and Gram-negative bacteria as well as fungi .
-
Case Studies :
- A study demonstrated that compounds with the 1,3,4-thiadiazole structure exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin .
- Another investigation highlighted the antifungal efficacy against strains such as Aspergillus niger, showing promise for treating fungal infections .
Anticancer Activity
- In vitro Studies : Research indicates that compounds containing the thiadiazole ring can induce apoptosis in cancer cell lines. For instance, derivatives tested on MCF-7 breast cancer cells showed cytotoxic effects comparable to conventional chemotherapeutics like doxorubicin .
- Synergistic Effects : Some studies have explored the combination of thiadiazole derivatives with existing anticancer agents to evaluate synergistic effects. Results indicated enhanced cytotoxicity when combined with doxorubicin, suggesting potential for improved therapeutic strategies in cancer treatment .
Pharmacological Properties
The biological activity of this compound extends beyond antimicrobial and anticancer effects:
- Anti-inflammatory Activity : Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases .
Table 1: Biological Activities of this compound)
特性
IUPAC Name |
2-methyl-5-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-10-7-13(16-9-15-10)20-8-12-3-5-19(6-4-12)14-18-17-11(2)21-14/h7,9,12H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISWXEKRKJSAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













